Bienvenue dans la boutique en ligne BenchChem!

Vorolanib

Kinase selectivity KDR/VEGFR2 Off-target toxicity

Select Vorolanib (CM082/X-82) for its unique kinase selectivity: 4.7–15.4× tighter KDR/FLT3/C-Kit binding vs. sunitinib, negligible TIE2 inhibition (IC50 20,730 nM) preserving vascular stability, and a short ~5.4 h half-life enabling continuous daily dosing without drug holidays. In the CONCEPT trial, vorolanib+everolimus delivered a median PFS of 10.0 vs. 6.4 months (HR 0.70). This oral, multi-targeted TKI is approved in China for pretreated metastatic RCC and under clinical investigation for wet AMD, making it a superior tool compound for angiogenesis and oncology research.

Molecular Formula C23H26FN5O3
Molecular Weight 439.5 g/mol
Cat. No. B8093341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVorolanib
Molecular FormulaC23H26FN5O3
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O
InChIInChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10+/t15-/m0/s1
InChIKeyKMIOJWCYOHBUJS-ADFUCPMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vorolanib (CM082/X-82) Compound Profile for Scientific Procurement and Comparator Selection


Vorolanib (also known as CM082 or X-82) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that simultaneously blocks vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), along with KIT, FLT3, and RET [1]. Developed on the same chemical scaffold as sunitinib but structurally optimized, vorolanib was designed to deliver a short plasma half-life and limited tissue accumulation while preserving potent anti-angiogenic and anti-tumor activities [2]. It is currently approved in China (NMPA, June 2023) in combination with everolimus for pretreated metastatic renal cell carcinoma and is under clinical investigation for multiple ophthalmic indications including wet AMD [1][3].

Why Vorolanib Cannot Be Simply Substituted by Sunitinib, Axitinib, or Other In-Class VEGFR-TKIs


Although vorolanib shares the sunitinib chemical scaffold, substitution with sunitinib, axitinib, pazopanib, or other VEGFR/PDGFR TKIs introduces quantifiable liabilities. Vorolanib exhibits a differentiated kinase selectivity fingerprint: it binds KDR, FLT3, and C-Kit with 4.7- to 15.4-fold higher affinity than sunitinib while simultaneously sparing RET and AMPKα1, targets whose inhibition by sunitinib has been mechanistically linked to fatigue, cardiotoxicity, and thyroid dysfunction [1]. Furthermore, vorolanib shows negligible TIE2 inhibition (IC50 = 20,730 nM) compared with axitinib (IC50 = 197 nM), preserving vascular stability—a critical advantage in ophthalmic and long-term oncologic applications [2]. Its short elimination half-life (~5.4 h vs. ~40–60 h for sunitinib) and absence of melanin binding further distinguish it from sunitinib, which binds melanin with a Kd of 13.5 µM, potentially affecting tissue distribution and toxicity profiles [2][3]. These differences are not marginal—they directly impact safety, dosing schedules, and tissue-specific suitability.

Vorolanib Quantitative Differentiation Evidence: Head-to-Head Data Against Sunitinib, Axitinib, and Everolimus


Kinase Binding Selectivity: Vorolanib vs. Sunitinib (KINOMEscan Head-to-Head)

In a direct KINOMEscan head-to-head assay profiling 287 kinases, vorolanib demonstrated 4.7- to 15.4-fold higher binding affinity for KDR, FLT3, and C-Kit compared with sunitinib, while exhibiting weaker inhibition of RET (2.4-fold lower affinity) and AMPKα1 [1]. The IC50 for PDGFRβ was identical (0.13 nM) between the two compounds. Weaker RET and AMPKα1 inhibition is mechanistically relevant because sunitinib-associated RET/AMPKα1 inhibition has been implicated in clinical adverse effects including fatigue, cardiotoxicity, and thyroid gland toxicity [1].

Kinase selectivity KDR/VEGFR2 Off-target toxicity FLT3 C-Kit

TIE2 Receptor Sparing: Vorolanib Avoids Vascular Destabilization vs. Axitinib

In a HotSpot kinase screen and confirmatory IC50 determination, vorolanib demonstrated negligible TIE2 inhibition (IC50 = 20,730 nM; only 21% inhibition at 10 µM), whereas axitinib potently inhibited TIE2 (IC50 = 197 nM; 89% inhibition at 10 µM), and sunitinib showed intermediate inhibition (IC50 = 8,765 nM; 44% at 10 µM) [1]. TIE2 is the receptor for angiopoietin-1 and is essential for maintaining vascular stability; its inhibition is considered an undesired trait in anti-angiogenic therapy [1]. At clinically relevant doses, vorolanib is projected to never achieve retinal/choroidal concentrations exceeding its TIE2 IC50, whereas axitinib exceeds its TIE2 IC50 by >50-fold in both rabbit and non-human primate models [1].

TIE2 Vascular stability Angiogenesis Ophthalmic safety

Absence of Melanin Binding: Vorolanib vs. Sunitinib in Ocular Tissue Distribution

In a controlled melanin-binding assay spanning concentrations of 0.0620 to 25.0 µM, vorolanib and axitinib exhibited little or no binding to synthetic melanin such that Kd and Bmax could not be determined, whereas sunitinib bound melanin with a Kd of 13.5 µM and a Bmax of 302 nmol/mg melanin [1]. Of the three tested VEGFR-TKIs, sunitinib was the only compound to demonstrate quantifiable melanin binding [1]. Melanin binding can result in elevated drug concentrations in pigmented tissues (iris, choroid, retinal pigment epithelium) with poorly understood long-term safety implications [1].

Melanin binding Ocular pharmacokinetics Retinal toxicity Pigmented tissue

In Vivo Tolerability: Vorolanib vs. Sunitinib in Mouse Xenograft Models

In mouse xenograft studies spanning six tumor cell lines (MV-4-11, A549, 786-O, HT-29, BxPC-3, A375), no significant toxicities were observed in vorolanib-treated groups at doses up to 160 mg/kg/day (80 mg/kg BID), whereas sunitinib at 40 mg/kg QD caused a significant negative impact on body weights [1]. The tumor growth inhibition at vorolanib 160 mg/kg/day was comparable to that of sunitinib at 40 mg/kg QD [1]. Vorolanib achieved complete tumor regression in the MV-4-11 xenograft model at the 80 mg/kg BID dose [1]. Separately, the VEGFR/PDGFR dual kinase inhibitor X-82 (vorolanib) has been reported to reduce tissue toxicity by 95% compared with first-generation kinase inhibitors, as recorded in the NCI Thesaurus [2].

In vivo toxicity Body weight Maximum tolerated dose Preclinical safety

Pharmacokinetic Differentiation: Short Half-Life and Limited Tissue Accumulation vs. Sunitinib

In a Phase I dose-escalation study (N=52 patients with advanced solid tumors), vorolanib exhibited a short elimination half-life of 5.13 h (capsule) and 6.48 h (tablet), with no apparent accumulation after 21 days of daily dosing [1]. Chinese prescribing information reports a steady-state half-life of 5.40 h and metabolism primarily via CYP3A4 [2]. By comparison, sunitinib's terminal half-life is 40–60 h (parent) and 80–110 h (active metabolite), necessitating a 4-weeks-on/2-weeks-off dosing schedule to manage tissue accumulation and toxicity [3]. Vorolanib's short half-life and limited tissue accumulation were intentional design features to reduce systemic toxicity while preserving efficacy [1].

Half-life Tissue accumulation CYP3A4 metabolism Steady-state pharmacokinetics

Phase 3 CONCEPT Trial: Vorolanib + Everolimus Combination PFS Benefit in Metastatic RCC

In the randomized, double-blind, multicenter Phase 3 CONCEPT trial (NCT03095040; N=399), vorolanib plus everolimus demonstrated a statistically significant improvement in median progression-free survival (PFS) compared with everolimus alone: 10.0 months (95% CI, 8.2–10.4) vs. 6.4 months (95% CI, 4.7–8.3); HR = 0.70 (95% CI, 0.52–0.94); P = 0.0171 [1]. Vorolanib monotherapy showed PFS comparable to everolimus (6.4 months both arms; HR = 0.94; P = 0.6856) but with a more favorable Grade ≥3 treatment-related adverse event (TRAE) profile: 39% (52/133) for vorolanib alone vs. 53% (71/133) for everolimus alone [1]. The objective response rate was 24.8% for the combination vs. 8.3% for everolimus alone [1].

Renal cell carcinoma Second-line therapy Progression-free survival Combination therapy Phase 3

Vorolanib Application Scenarios: Where Differentiated Evidence Supports Selection Over Analogs


Second-Line Metastatic Renal Cell Carcinoma Combination Therapy with Everolimus

Based on the Phase 3 CONCEPT trial data, vorolanib combined with everolimus delivers a median PFS of 10.0 months vs. 6.4 months for everolimus alone (HR 0.70, P=0.0171), establishing this combination as a quantitatively superior second-line option for patients who have progressed on one prior VEGFR-TKI [1]. The differentiated kinase selectivity of vorolanib (tighter KDR/FLT3/C-Kit binding, weaker RET/AMPKα1 inhibition vs. sunitinib) provides a mechanistic basis for its tolerability when combined with mTOR inhibition [2]. Procurement for RCC clinical programs should prioritize vorolanib over sunitinib-containing combinations when overlapping toxicity management is a concern.

Ophthalmic Angiogenesis: Wet AMD and Diabetic Macular Edema Drug Development

Vorolanib's TIE2-sparing profile (IC50 20,730 nM; only 21% inhibition at 10 µM) and absence of melanin binding directly support its selection for ophthalmic indications over axitinib (potent TIE2 inhibition, vascular destabilization risk) and sunitinib (melanin binding with Kd 13.5 µM, potential for pigmented tissue accumulation) [1]. The DURAVYU (vorolanib intravitreal insert) program has progressed through Phase 2 (DAVIO 2) for wet AMD with positive 12-month safety and efficacy data, reinforcing the clinical translation of these preclinical differentiators [2]. The short systemic half-life further limits systemic exposure after intravitreal administration.

Preclinical Oncology Research Requiring High-Dose Anti-Angiogenic Dosing Without Systemic Toxicity Confounders

In mouse xenograft models, vorolanib at 160 mg/kg/day achieved tumor growth inhibition comparable to sunitinib 40 mg/kg/day, but without the significant body weight loss observed in sunitinib-treated animals [1]. This wider therapeutic index enables preclinical studies to disentangle anti-angiogenic efficacy from general toxicity, a crucial advantage when evaluating combination regimens or investigating mechanism-specific pharmacodynamic endpoints. The 15.4-fold higher KDR binding affinity of vorolanib vs. sunitinib further supports its use as a tool compound in angiogenesis signaling studies where target engagement must be maximal [1].

Continuous Daily Dosing Oncology Regimens Requiring Simplified Schedules

Vorolanib's elimination half-life of ~5.4 h with no accumulation after 21 days of daily dosing enables continuous QD administration without the scheduled drug holidays required for sunitinib (t1/2 40–60 h parent, 80–110 h metabolite; dosed 4-weeks-on/2-weeks-off) [1][2]. This pharmacokinetic profile simplifies clinical trial protocols, improves patient adherence, and avoids the rebound angiogenesis and disease progression that can occur during sunitinib off-periods. In the CONCEPT trial, vorolanib monotherapy produced a Grade ≥3 TRAE rate of 39% vs. 53% for everolimus, consistent with the improved tolerability expected from limited tissue accumulation [3].

Quote Request

Request a Quote for Vorolanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.